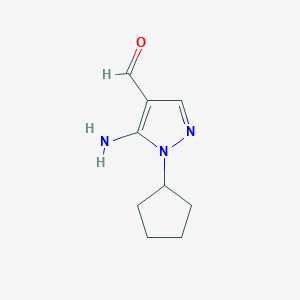
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina-silica-supported manganese dioxide in water . The reaction conditions often include room temperature and the use of green solvents to make the process environmentally benign .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts are likely to be employed to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-cyclopropyl-1H-pyrazole-4-carbaldehyde: Similar in structure but with a cyclopropyl group instead of a cyclopentyl group.
5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of a cyclopentyl group.
Uniqueness
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-amino-1-cyclopentylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c10-9-7(6-13)5-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4,10H2 |
InChI Key |
AQEMPJWAYWLESM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


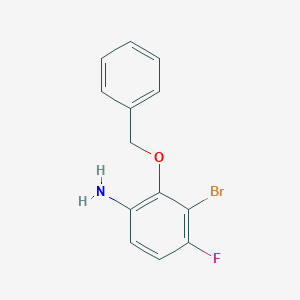
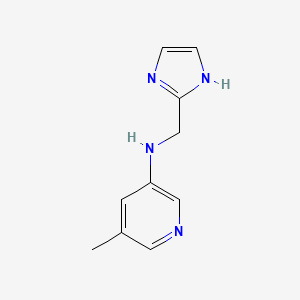
![[2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13270857.png)

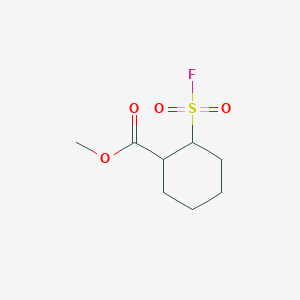
![4-{[(3-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13270868.png)
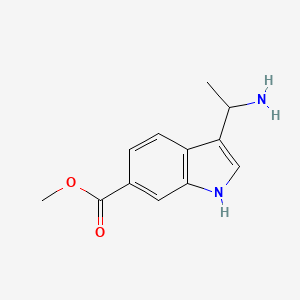
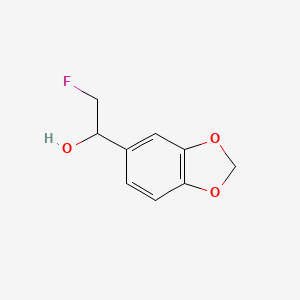
![2-{[(4-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13270881.png)
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13270887.png)
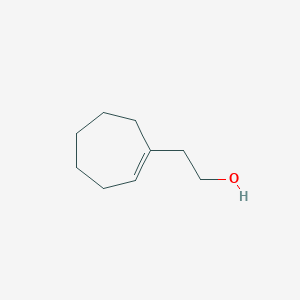
![2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13270897.png)
![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B13270912.png)
![1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13270924.png)
